2-(4,5,6,7-Tetrahydro-1h-1,3-benzodiazol-2-yl)acetic acid hydrochloride

Description

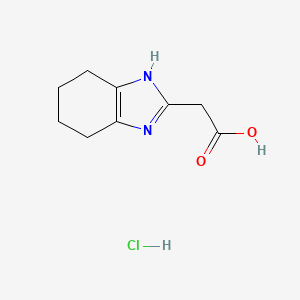

2-(4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-yl)acetic acid hydrochloride is a bicyclic heterocyclic compound featuring a tetrahydrobenzodiazole core fused with a six-membered cyclohexene ring. The molecule includes an acetic acid moiety substituted at the 2-position of the benzodiazole ring and is stabilized as a hydrochloride salt (CAS: 1092286-74-2) . Its molecular formula is C₉H₁₂N₂O₂·HCl, with a molecular weight of 216.67 g/mol.

The hydrochloride salt form improves water solubility, making it suitable for applications in polymerization initiators or pharmaceutical intermediates, as suggested by structural analogs in patent literature .

Properties

IUPAC Name |

2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c12-9(13)5-8-10-6-3-1-2-4-7(6)11-8;/h1-5H2,(H,10,11)(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFJTMPYZPDKAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC(=N2)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-yl)acetic acid hydrochloride typically involves the following steps:

Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with various carboxylic acids or their derivatives.

Hydrochloride Formation: The resulting benzodiazole compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled conditions to optimize the synthesis.

Chemical Reactions Analysis

Substitution Reactions

The acetic acid group enables nucleophilic substitution under basic conditions. For example:

-

Esterification : Reacting with alcohols (e.g., methanol) in acidic conditions forms esters.

-

Amidation : Reaction with amines (e.g., ammonia) produces amide derivatives.

Example Reaction:

Cyclization and Ring-Opening

The tetrahydrobenzodiazole ring participates in cyclization or ring-opening under specific conditions:

-

Acid-Catalyzed Cyclization : Refluxing in HCl may form fused heterocyclic systems, as seen in analogous benzodiazepine syntheses .

-

Ring-Opening with Nucleophiles : Reaction with strong nucleophiles (e.g., hydrazine) can cleave the diazole ring.

Oxidation

-

Carboxylic Acid Formation : The acetic acid side chain can oxidize further to form dicarboxylic acids under strong oxidizing agents (e.g., KMnO₄) .

-

Ring Aromatization : The tetrahydro ring may dehydrogenate to a fully aromatic benzodiazole using agents like DDQ .

Reduction

-

Amine Formation : Catalytic hydrogenation (H₂/Pd) reduces the diazole ring’s imine groups to amines.

Condensation Reactions

The compound reacts with carbonyl-containing reagents:

-

Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) forms imine derivatives.

-

Heterocyclic Synthesis : Reaction with α,β-unsaturated ketones yields fused triazepine systems, as demonstrated in Scheme 10 of .

Role of Hydrochloride Salt

The hydrochloride form enhances solubility in polar solvents and stabilizes intermediates during reactions. For instance:

-

Acid-Mediated Cyclizations : HCl facilitates protonation of nitrogen atoms, promoting electrophilic attack in ring-forming steps .

-

Salt Metathesis : Exchange with other acids (e.g., H₂SO₄) alters counterions, modifying crystallinity or bioavailability.

Key Reaction Pathways Table

Research Findings

-

Synthetic Utility : The compound serves as a precursor for bioactive heterocycles, including triazepines and benzodiazepines, via multi-step reactions involving condensation and cyclization .

-

Stability : The hydrochloride salt enhances stability during storage but may require neutralization for certain reactions (e.g., esterifications).

-

Bioconjugation : The acetic acid group enables coupling with biomolecules (e.g., peptides) for pharmaceutical applications.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetic acid hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new reaction pathways and develop novel compounds that may have significant applications in various sectors.

Synthetic Routes :

- Formation of Benzodiazole Ring : The synthesis typically begins with the cyclization of appropriate precursors.

- Methylation : This involves methylating the benzodiazole ring using agents like methyl iodide.

- Acetic Acid Moiety Introduction : The final step incorporates the acetic acid component through reactions with chloroacetic acid under basic conditions.

Biology

The compound is studied for its potential pharmacological properties. Its benzodiazole core is a common motif in many bioactive molecules, making it a candidate for drug development.

Biological Activities :

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activities against various pathogens.

- Anticancer Potential : Studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic effects. The benzodiazole ring system is known for its presence in numerous drugs with anti-inflammatory and anticancer properties.

Case Study Example :

A study highlighted the compound's effectiveness in modulating serotonin receptors which could lead to advancements in treating mood disorders .

Industry

The compound has industrial applications due to its chemical stability and reactivity. It can be utilized in the synthesis of materials such as polymers and resins with specific properties.

Mechanism of Action

The mechanism by which 2-(4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-yl)acetic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

2-(4,5,6,7-Tetrahydro-1H-1,2,3-Benzotriazol-1-yl)Acetic Acid Hydrochloride

- CAS : 1803561-91-2

- Key Differences :

- Heterocycle : Replaces the 1,3-benzodiazole (two nitrogen atoms) with a 1,2,3-benzotriazole (three nitrogen atoms), increasing hydrogen-bonding capacity and electronic density.

- Substituent Position : The acetic acid group is attached to the 1-position of the triazole ring instead of the 2-position in the benzodiazole analog.

- Positional isomerism may alter conformational stability and reactivity .

Azoamidine Derivatives with Tetrahydrodiazepine Cores

- Example : 2,2’-Azobis[2-(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)propane]dihydrochloride

- Key Differences :

- Ring Size : Features a seven-membered tetrahydrodiazepine ring instead of a six-membered benzodiazole, reducing ring strain and altering thermal stability.

- Functional Groups : Contains azoamidine initiator groups (-N=N-) instead of an acetic acid moiety.

- Implications : These compounds are water-soluble radical initiators used in polymerization. The absence of an acetic acid group limits their use in pH-sensitive applications compared to the target compound .

Physicochemical and Functional Comparisons

Key Findings:

Solubility : The hydrochloride salt form in all three compounds enhances water solubility, critical for aqueous-phase reactions .

Thermal Stability : The seven-membered diazepine ring in azoamidine derivatives may confer higher thermal stability compared to six-membered benzodiazole/triazole systems .

Biological Relevance : Triazole analogs are more commonly explored in drug discovery due to their enhanced hydrogen-bonding capabilities, whereas benzodiazole derivatives are less studied in this context .

Biological Activity

2-(4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-yl)acetic acid hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound is a derivative of benzimidazole and is characterized by its unique molecular structure, which contributes to its diverse biological effects.

- Chemical Formula : C9H12N2O2

- Molecular Weight : 180.21 g/mol

- IUPAC Name : 2-(4,5,6,7-tetrahydrobenzimidazol-1-yl)acetic acid

- CAS Number : 1092286-74-2

| Property | Value |

|---|---|

| Appearance | Powder |

| Storage Temperature | Room Temperature |

| Hazard Statements | H315-H319-H335 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to affect multiple biochemical pathways:

- Receptor Binding : Similar to other indole derivatives, this compound may bind with high affinity to various receptors, influencing cellular processes.

- Enzyme Interaction : It interacts with enzymes involved in metabolic pathways, potentially modulating their activity and stability.

- Cell Signaling Pathways : The compound has been noted to influence critical signaling pathways such as MAPK and PI3K/Akt, which are essential for cell survival and proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have highlighted its potential antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, suggesting a role in combating infections.

Anticancer Properties

The compound has shown promise in anticancer research. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro and in vivo. Specific studies reported significant reductions in tumor growth in animal models when treated with this compound.

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. It has been studied for its potential benefits in neurological disorders by modulating neuroinflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study published in a peer-reviewed journal reported that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong efficacy compared to standard antibiotics .

- Anticancer Research : In a recent investigation involving human cancer cell lines, the compound was found to induce apoptosis (programmed cell death) in cancer cells through the activation of caspase pathways. The IC50 values were recorded at low concentrations, indicating potent anticancer activity .

- Neuroprotection Study : A study focused on neurodegenerative diseases demonstrated that the compound could reduce oxidative stress markers in neuronal cells, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-yl)acetic Acid Hydrochloride?

- Methodology : Synthesis typically involves cyclocondensation of substituted cyclohexane derivatives with glycine derivatives under acidic conditions. For example:

-

Reflux in ethanol/glacial acetic acid : A common approach for analogous heterocycles involves reacting precursors (e.g., 4,5,6,7-tetrahydro-1H-1,3-benzodiazole) with chloroacetic acid in ethanol, catalyzed by glacial acetic acid, followed by HCl neutralization .

-

Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: methanol/dichloromethane) is used to isolate the hydrochloride salt .

Key Reaction Parameters Solvent: Ethanol/glacial acetic acid Temperature: Reflux (~78°C) Catalyst: Glacial acetic acid (5–10 drops) Work-up: Evaporation, filtration, recrystallization

Q. What analytical techniques are critical for characterizing this compound?

- Structural confirmation :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement of crystal structures. The benzodiazole core and acetic acid moiety form distinct hydrogen-bonding networks .

- NMR spectroscopy : H NMR (DMSO-d6) shows resonances for the tetrahydrobenzodiazole protons (δ 2.5–3.2 ppm) and the acetic acid CH2 group (δ 3.8–4.2 ppm) .

- Mass spectrometry (ESI-MS) : Molecular ion peak [M+H] at m/z 225.1 (calculated for CHNO) .

Q. How can researchers optimize purification to ensure high purity?

- Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted precursors.

- HPLC analysis : Employ a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to verify purity >98% .

- Elemental analysis : Confirm stoichiometry of C, H, N, and Cl (e.g., CHClNO requires C 47.69%, H 5.98%, N 12.36%) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

- Strategy : Perform high-resolution X-ray diffraction (HR-XRD) to distinguish between 1H- and 3H-tautomers of the benzodiazole ring.

- SHELX refinement : Use anisotropic displacement parameters to model hydrogen bonding between the acetic acid moiety and the hydrochloride counterion .

- Example : A related tetrahydrobenzodiazole derivative crystallizes in the P2/c space group, with hydrogen bonds stabilizing the zwitterionic form .

Q. What mechanistic insights guide its reactivity in nucleophilic substitutions?

- Experimental design :

- Kinetic studies : Monitor reactions with alkyl halides (e.g., methyl iodide) in DMF at 60°C via H NMR to track N-alkylation at the diazole nitrogen.

- DFT calculations : Use B3LYP/6-31G(d) to model transition states and predict regioselectivity .

Q. How to address discrepancies in reported biological activity data?

- Root causes : Variability in purity, stereochemistry, or assay conditions (e.g., cell line differences).

- Methodological solutions :

- Reproducibility checks : Repeat assays in triplicate using independently synthesized batches.

- Purity validation : Cross-validate via HPLC and H NMR (e.g., detect residual solvents like DMSO that may interfere) .

- Structure-activity relationship (SAR) : Compare activity of derivatives (e.g., methyl ester vs. free acid) to isolate functional group contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.